2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic reagent with a molecular weight of 293.01 . It is known for its diverse applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 .Scientific Research Applications
Catalyst in Acylation Reactions
2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is closely related to scandium trifluoromethanesulfonate (triflate), a reagent that has demonstrated exceptional utility in acylation reactions. Scandium triflate, for example, is a highly active Lewis acid catalyst for the acylation of alcohols with acid anhydrides, facilitating the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst is particularly effective for the selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential utility of closely related compounds like this compound in synthetic organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Precursor for Synthetically Challenging Molecules
The molecule serves as an efficient precursor for generating synthetically challenging and pharmaceutically important heterocycles. For instance, bromoethyl sulfonium trifluoromethanesulfonate, a compound with structural similarities, has been used to facilitate the formation of 4-, 5-, 6-, and 7-membered heterocycles with excellent yields. This indicates the potential of this compound in synthetic applications, particularly in the creation of complex organic molecules with pharmaceutical relevance (Ahmed et al., 2013).
Inhibition of Methanogenesis
Interestingly, related compounds like 2-bromoethanesulfonate have been explored for their biological activity, specifically in inhibiting methanogenesis in microbial cultures. While this application is distinct from the requested focus on this compound's research applications, it underscores the broad utility of bromo- and trifluoromethanesulfonate derivatives in scientific research beyond their direct use in chemical synthesis (Loffler, Ritalahti, & Tiedje, 1997).
Development of New Clickable Reagents
Further, the development of new clickable reagents for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry highlights the innovation potential of compounds like this compound. These reagents, with multiple addressable handles (e.g., vinyl, bromide, and sulfonyl fluoride), enrich the toolkit for constructing complex molecules, including functionalized isoxazoles with sulfonyl fluoride moieties. This demonstrates the molecule's potential role in advancing methodologies for the regioselective synthesis of functionalized organic compounds (Leng & Qin, 2018).
Properties
IUPAC Name |
(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARBAIUQRCYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.